
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-methyl-1H-pyrrole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-methyl-1H-pyrrole-3-carboxamide, commonly known as CX546, is a drug compound that has been extensively studied for its potential use in treating various neurological disorders. This compound belongs to the family of pyrrolidinyl derivatives and has been shown to have a positive impact on cognitive function and memory in preclinical studies.
Mechanism of Action
The mechanism of action of CX546 is not fully understood, but it is believed to act as a positive allosteric modulator of the AMPA receptor. The AMPA receptor is a type of glutamate receptor that is involved in synaptic plasticity and is believed to be important for learning and memory. By binding to the AMPA receptor, CX546 enhances the response of the receptor to glutamate, leading to an increase in synaptic transmission and LTP.
Biochemical and Physiological Effects:
CX546 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to enhance cognitive function and memory, as well as improve synaptic plasticity and LTP. It has also been shown to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory.
Advantages and Limitations for Lab Experiments
One of the main advantages of CX546 for lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of the AMPA receptor in learning and memory. However, one limitation of CX546 is that it has a relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Future Directions
There are several future directions for research on CX546. One direction is to investigate its potential use in treating neurological disorders, particularly Alzheimer's disease and schizophrenia. Another direction is to study its long-term effects on synaptic plasticity and LTP. Additionally, there is potential for the development of new compounds that are based on the structure of CX546 and have improved pharmacokinetic properties.
Conclusion:
In conclusion, CX546 is a drug compound that has been extensively studied for its potential use in treating various neurological disorders. Its mechanism of action as a positive allosteric modulator of the AMPA receptor has been well characterized, and it has been shown to have a number of biochemical and physiological effects in preclinical studies. While there are limitations to its use in lab experiments, there are several future directions for research on CX546 that hold promise for the development of new treatments for neurological disorders.
Synthesis Methods
The synthesis of CX546 involves a multistep process that starts with the reaction of 4-tert-butylcyclohexanone with malononitrile to form the corresponding cyanoester. This intermediate is then reacted with 2-methylpyrrole-3-carboxylic acid to form the target compound CX546. The yield of this reaction is about 40%, and the purity of the final product can be improved by recrystallization.
Scientific Research Applications
CX546 has been extensively studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, CX546 has been shown to have a positive impact on cognitive function and memory. It has also been shown to enhance long-term potentiation (LTP), a process that is believed to be important for learning and memory.
properties
IUPAC Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-2-methyl-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-12-14(7-10-19-12)15(21)20-17(11-18)8-5-13(6-9-17)16(2,3)4/h7,10,13,19H,5-6,8-9H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVUCHLNLMQULT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1)C(=O)NC2(CCC(CC2)C(C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-methyl-1H-pyrrole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

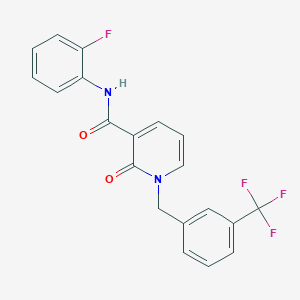
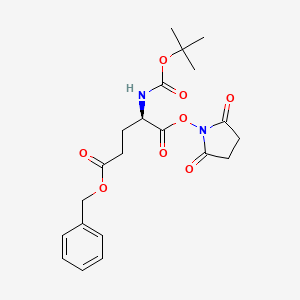

![2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2566359.png)
![1-(1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2566360.png)
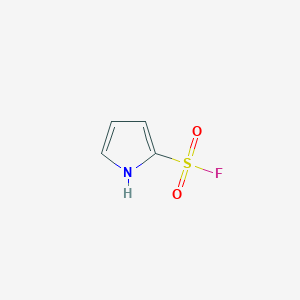
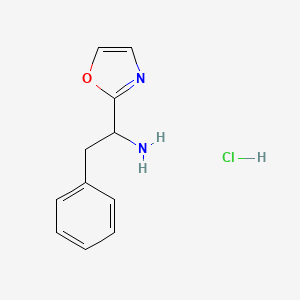
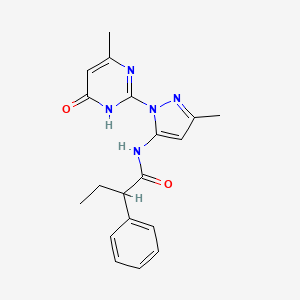
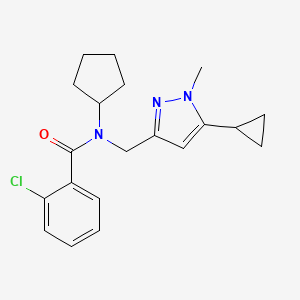

![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2566369.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2566373.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 5-ethyl-4-methylthiophene-2-carboxylate](/img/structure/B2566374.png)